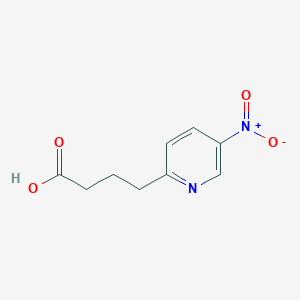
2-(Methylamino)-1-(oxolan-3-yl)ethan-1-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(oxolan-3-yl)ethan-1-olhydrochloride typically involves the reaction of oxirane (ethylene oxide) with methylamine under controlled conditions. The reaction proceeds through the nucleophilic attack of the amine on the epoxide ring, resulting in the formation of the amino alcohol. The hydrochloride salt is then formed by the addition of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylamino)-1-(oxolan-3-yl)ethan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amino alcohols.
Aplicaciones Científicas De Investigación
2-(Methylamino)-1-(oxolan-3-yl)ethan-1-olhydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(Methylamino)-1-(oxolan-3-yl)ethan-1-olhydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-phenylethanol: Similar structure with a phenyl group instead of the oxolan ring.
2-(Dimethylamino)ethanol: Contains a dimethylamino group instead of the methylamino group.
3-Amino-1-propanol: Similar amino alcohol structure with a different carbon chain length.
Uniqueness
2-(Methylamino)-1-(oxolan-3-yl)ethan-1-olhydrochloride is unique due to the presence of the oxolan ring, which imparts specific chemical and physical properties. This structural feature may influence its reactivity and interactions with other molecules, making it distinct from other amino alcohols.
Propiedades
Fórmula molecular |
C7H16ClNO2 |
|---|---|
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
2-(methylamino)-1-(oxolan-3-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-8-4-7(9)6-2-3-10-5-6;/h6-9H,2-5H2,1H3;1H |
Clave InChI |
SHEMWTKJLCLNDR-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C1CCOC1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


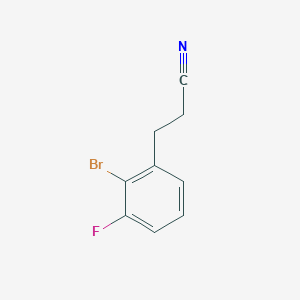
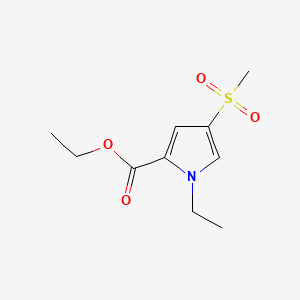
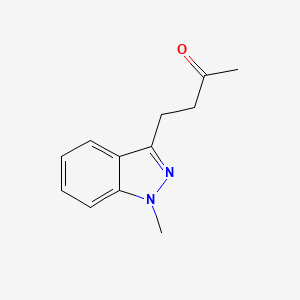
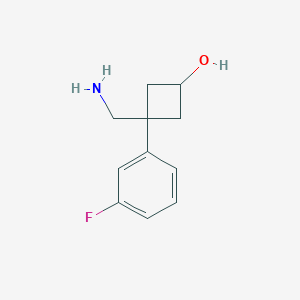
![4-[4-(Benzyloxy)phenyl]pyrrolidin-2-one](/img/structure/B13593628.png)
![{3-Oxa-9-azaspiro[5.5]undecan-8-yl}methanolhydrochloride](/img/structure/B13593635.png)
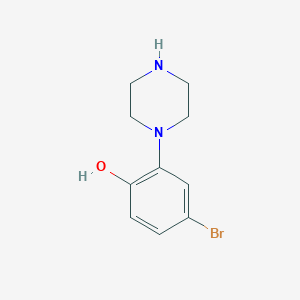
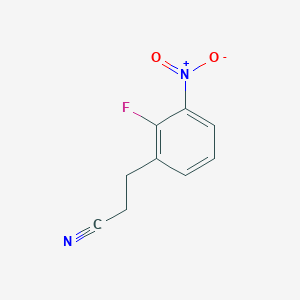
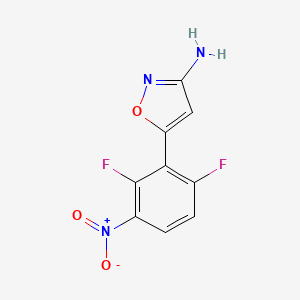

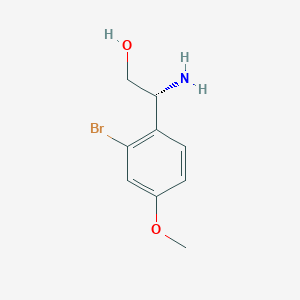
![tert-butyl N-[(5,5-dimethylmorpholin-3-yl)methyl]carbamate](/img/structure/B13593667.png)
